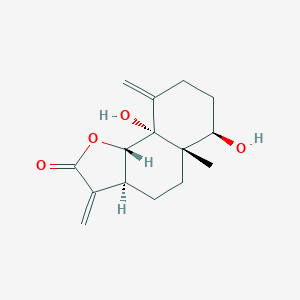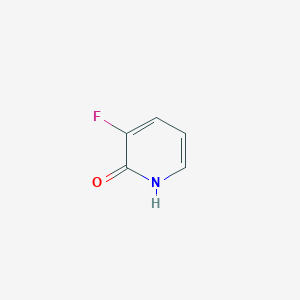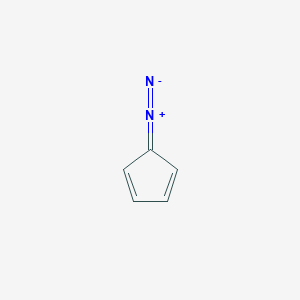
5-Diazo-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diazo-1,3-cyclopentadiene is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a diazo derivative of cyclopentadiene and has a unique structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of 5-Diazo-1,3-cyclopentadiene involves the formation of a highly reactive carbene intermediate. This intermediate can undergo various reactions, depending on the reaction conditions and the nature of the substrate. The compound has been shown to be an effective carbene source in many reactions, and its reactivity can be tuned by modifying the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Diazo-1,3-cyclopentadiene. However, it has been shown to be a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and are targets for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Diazo-1,3-cyclopentadiene is its versatility as a reagent. It can be used in a wide range of reactions and can be modified to suit specific reaction conditions. However, the compound is highly reactive and can be dangerous to handle. It requires careful handling and storage to ensure the safety of the researchers.
Direcciones Futuras
There are many potential future directions for the research of 5-Diazo-1,3-cyclopentadiene. One area of interest is the development of new synthetic methods that can improve the efficiency and yield of the reaction. Another area of research is the use of the compound in materials science, where it has shown promise as a building block for the synthesis of novel materials. Finally, the compound's potential as an enzyme inhibitor for the treatment of Alzheimer's disease could be explored further.
Conclusion:
In conclusion, 5-Diazo-1,3-cyclopentadiene is a versatile and interesting compound that has many potential applications in various fields. Its unique structure and reactivity make it an interesting subject for research, and its potential as a carbene source and enzyme inhibitor make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the compound's properties and potential applications.
Métodos De Síntesis
The synthesis of 5-Diazo-1,3-cyclopentadiene involves the reaction of cyclopentadiene with diazomethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the safety of the process and to obtain a high yield of the product. The synthesis method has been studied extensively, and various modifications have been proposed to improve the efficiency of the reaction.
Aplicaciones Científicas De Investigación
5-Diazo-1,3-cyclopentadiene has been used in various scientific research applications, including organic synthesis, photochemistry, and materials science. The compound is a versatile reagent that can be used in a wide range of reactions, such as cycloadditions, carbene insertions, and cross-coupling reactions. It has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
1192-27-4 |
|---|---|
Nombre del producto |
5-Diazo-1,3-cyclopentadiene |
Fórmula molecular |
C5H4N2 |
Peso molecular |
92.1 g/mol |
Nombre IUPAC |
5-diazocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4N2/c6-7-5-3-1-2-4-5/h1-4H |
Clave InChI |
UETCMNDFHMOYSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+]=[N-])C=C1 |
SMILES canónico |
C1=CC(=[N+]=[N-])C=C1 |
Otros números CAS |
1192-27-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



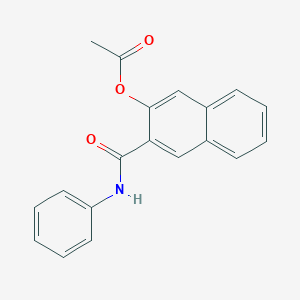
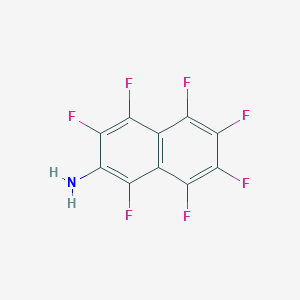

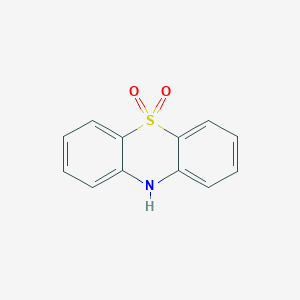
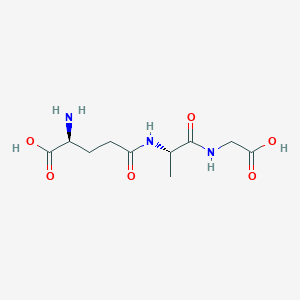
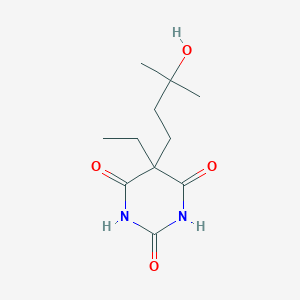
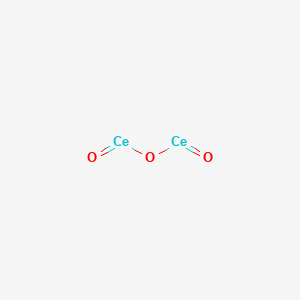
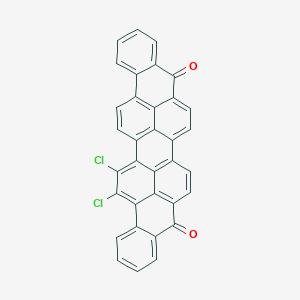
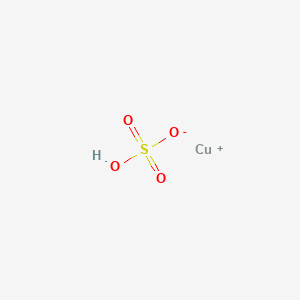
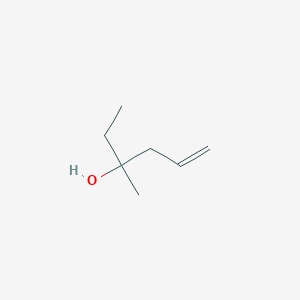
![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
